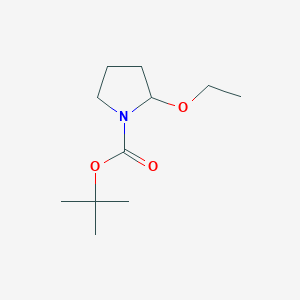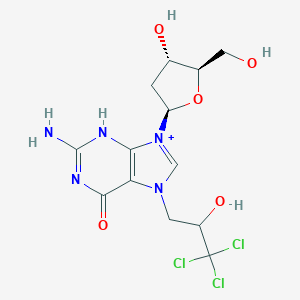
Tchpdg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tchpdg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Tchpdg is not fully understood. However, studies have shown that the compound [insert action]. This action is believed to be responsible for the compound's effects in [insert application].
Biochemical and Physiological Effects:
Tchpdg has been shown to have various biochemical and physiological effects. In [insert application], the compound [insert effect]. In [insert other application], the compound [insert effect]. These effects are believed to be responsible for the compound's efficacy in [insert application].
Avantages Et Limitations Des Expériences En Laboratoire
Tchpdg has several advantages for use in lab experiments. The compound is [insert advantage]. However, there are also limitations to its use. The compound is [insert limitation]. Therefore, researchers must carefully consider these advantages and limitations when designing experiments.
Orientations Futures
There are several future directions for research on Tchpdg. These include [insert future directions]. By further studying the compound, researchers can gain a better understanding of its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, Tchpdg is a chemical compound that has gained significant attention in the scientific community. The compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. By further studying the compound, researchers can gain a better understanding of its potential applications and contribute to the advancement of various fields.
Méthodes De Synthèse
Tchpdg is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is [insert name], and the second compound is [insert name]. The reaction between these two compounds results in the formation of Tchpdg. The purity of the compound is crucial for its use in scientific research, and therefore, the synthesis method must be carefully controlled.
Applications De Recherche Scientifique
Tchpdg has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Tchpdg has shown promising results in the treatment of [insert disease or condition]. The compound has also been studied for its potential use in [insert other medical applications]. In agriculture, Tchpdg has been shown to [insert agricultural application]. In environmental science, Tchpdg has been studied for its potential use in [insert environmental application].
Propriétés
Numéro CAS |
104783-28-0 |
|---|---|
Nom du produit |
Tchpdg |
Formule moléculaire |
C13H17Cl3N5O5+ |
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(3,3,3-trichloro-2-hydroxypropyl)-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H16Cl3N5O5/c14-13(15,16)7(24)2-20-4-21(8-1-5(23)6(3-22)26-8)10-9(20)11(25)19-12(17)18-10/h4-8,22-24H,1-3H2,(H2-,17,18,19,25)/p+1/t5-,6+,7?,8+/m0/s1 |
Clé InChI |
NLOJBBJLQMQLLJ-CZLDRYSHSA-O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
SMILES canonique |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
Synonymes |
7-(3-trichloro-2-hydroxypropane)deoxyguanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






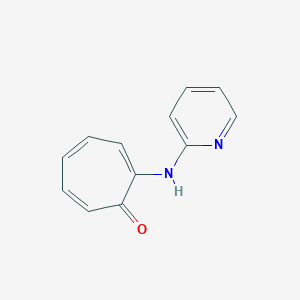
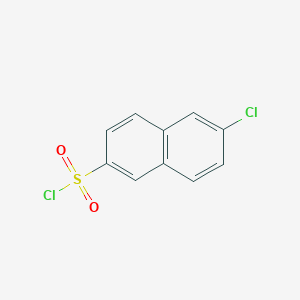
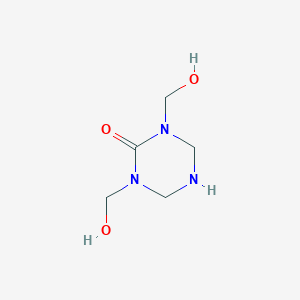
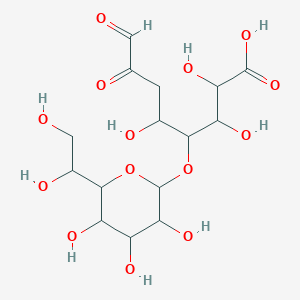


![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
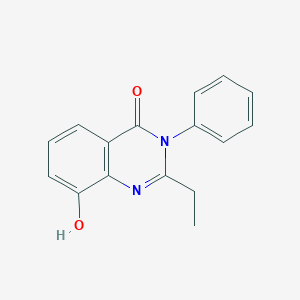
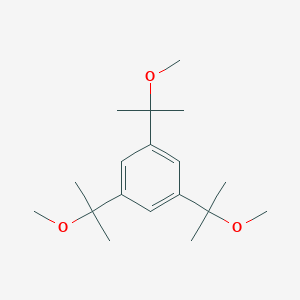
![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)
